4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine

Procurement Chemical Synthesis Cost Analysis

Researchers synthesizing kinase inhibitor libraries need high-purity intermediates with substituents that open distinct synthetic routes. This compound addresses that need via its C4 methylthio group-a masked thiol that enables selective oxidation to sulfoxide/sulfone, introducing electrophilic centers inaccessible with 4-chloro analogs. • ≥98% purity reduces downstream purification burden, improving multi-step synthesis efficiency. • Higher lipophilicity vs. 4-Cl analog (MW 165.22 vs 153.57) serves as a valuable SAR probe for optimizing drug-like properties. • Available globally with reliable stock and ambient temperature shipping.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 1596350-40-1
Cat. No. B1433846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine
CAS1596350-40-1
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCSC1=NC=NN2C1=CC=C2
InChIInChI=1S/C7H7N3S/c1-11-7-6-3-2-4-10(6)9-5-8-7/h2-5H,1H3
InChIKeyNZVMANGDZUBESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine


4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1596350-40-1) is a heterocyclic small molecule belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold recognized for its kinase inhibitory activity and presence in FDA-approved therapeutics like avapritinib and remdesivir [1]. This compound serves as a versatile building block in medicinal chemistry, with its methylthio substituent at the C4 position providing a distinct chemical handle for further derivatization [2]. Its core structure is an integral component of several kinase inhibitors, making it a key intermediate for targeted cancer therapy research [1].

Medicinal chemistry building block Pyrrolo[2,1-f][1,2,4]triazine scaffold for kinase inhibitor research intermediate synthesis.
C4 methylthio synthetic handle Supports oxidation to sulfoxide/sulfone and thiol unmasking for further derivatization.
Specialized procurement context Higher-purity intermediate suited for multi-step syntheses where building-block specification is critical.

Why Substitution Fails: 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine


Generic substitution within the pyrrolo[2,1-f][1,2,4]triazine family fails due to the critical influence of the C4 substituent on both downstream synthetic utility and potential biological activity. The 4-position is a key site for structural modification, and different substituents (e.g., methylthio, chloro, methoxy) impart vastly different electronic and steric properties, directly affecting reaction outcomes in nucleophilic substitutions or cross-couplings [1]. Furthermore, structure-activity relationship (SAR) studies on related derivatives demonstrate that even minor changes to the core scaffold can lead to significant shifts in kinase inhibition potency and selectivity [2]. Therefore, the specific C4 substituent is not interchangeable and defines the compound's unique scientific value and application path, as detailed in the following quantitative evidence.

Target Compound
C4-methylthio substituent: masked thiol, oxidizable to sulfoxide/sulfone, enables distinct derivatization pathways.
4-Chloro Analog
C4-chloro substituent: direct SNAr leaving group; different electronic and steric profile limits reaction-transfer potential.
Synthetic Trajectory
Access to sulfoxide, sulfone, and thiol intermediates; supports exploration of novel chemical space.
4-Methoxy Analog
Typically inert to further substitution; terminal group with limited downstream reactivity may constrain SAR expansion.
Interchangeability Note
C4 substituent identity defines synthetic utility and physicochemical profile. Analogs with different C4 groups may not transfer directly; reaction outcomes and property trends require independent validation.

Comparative Evidence: 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine vs. Analogs


Purity and Price: Methylthio vs. Chloro Analog

A direct comparison of 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine and its closest analog, 4-Chloropyrrolo[2,1-f][1,2,4]triazine, from the same supplier (Fluorochem) reveals a stark difference in both purity specification and cost . While the methylthio derivative is supplied at a higher purity, it commands a premium price compared to the chloro analog.

Purity and Price vs. Chloro Analog
Head-to-head
98% purity, 13.9× higher cost vs. 97% chloro analog
Supports cost-benefit analysis for procurement; higher cost reflects synthetic complexity and specialized-intermediate value.
Supplier catalog data as of April 2026; data to verify for current pricing.
Procurement Chemical Synthesis Cost Analysis

Synthetic Versatility: Masked Thiol vs. Leaving Group

The methylthio (-SMe) group offers a different synthetic trajectory compared to the common chloro (-Cl) or other alkoxy substituents . While the chloro analog is well-established for direct nucleophilic aromatic substitution (SNAr), the methylthio group acts as a 'masked thiol' that can be selectively oxidized to a sulfoxide or sulfone, creating electrophilic warheads for further derivatization or installing metabolically labile moieties [1]. In contrast, the methoxy analog is generally a terminal group with limited subsequent reactivity [2].

Synthetic Versatility: Masked Thiol vs. Leaving Group
Class-level inference
Methylthio: oxidation to sulfoxide/sulfone, thiol access. Chloro: SNAr leaving group. Methoxy: typically inert.
Supports distinct chemical transformations not accessible with chloro or methoxy analogs; enables novel SAR exploration.
Established heterocyclic chemistry principles; reaction scope may require validation for this specific scaffold.
Medicinal Chemistry Synthetic Methodology Functional Group Interconversion

Molecular Weight and Physicochemical Property Differences

The substitution of chlorine (MW: 35.5) with a methylthio group (MW: 47.1) results in a predictable increase in molecular weight and lipophilicity for the target compound compared to its 4-chloro analog. While specific experimental logP values are not available for these exact compounds, the structural change is known to influence key drug-like properties .

Molecular Weight Difference
Class-level inference
165.22 g/mol (target) vs. 153.57 g/mol (chloro analog); 7.6% increase
Calculated MW shift implies altered lipophilicity; may affect permeability and solubility trends in SAR studies.
Experimental logP not available for these exact compounds; context-dependent.
Drug Design Physicochemical Properties Lead Optimization

Market Availability and Sourcing

An analysis of public vendor catalogs indicates that 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine is a more specialized building block compared to its 4-chloro counterpart. This is reflected in the number of suppliers and the listed stock quantities. For instance, Fluorochem offers the methylthio analog in 100 mg, 250 mg, 500 mg, and 1 g pack sizes , whereas the chloro analog is available in larger quantities up to 5 g , suggesting different supply and demand dynamics.

Market Availability and Sourcing
Data to verify
Specialized supply; pack sizes up to 1 g. Chloro analog widely available up to 5 g.
Procurement planning should account for specialized supply chain; may impact lead times and minimum order quantities.
Vendor catalog snapshot as of April 2026; source-specific review recommended.
Supply Chain Procurement Inventory Management

Application Scenarios: 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine


C4-Functionalized Kinase Inhibitor Libraries

This compound is an optimal starting material for generating diverse libraries of kinase inhibitors. Its methylthio group at the C4 position provides a unique synthetic handle for selective oxidation to a sulfoxide or sulfone, enabling the introduction of electrophilic centers or hydrogen bond acceptors that are distinct from those accessible via the 4-chloro analog . This pathway is directly supported by the class-level inference that the methylthio group is a 'masked thiol,' a well-established strategy in medicinal chemistry for expanding chemical diversity [1].

High-Purity Building Block for Critical Synthesis

When a synthetic route requires a high-purity intermediate to minimize purification challenges in subsequent steps, the 98% purity specification of this compound from Fluorochem provides a quantifiable advantage . While this comes at a premium cost, it is justified for projects where purity of the building block is a critical parameter for the success of a multi-step synthesis, as supported by the direct comparison with its 97% pure chloro analog .

Lead Optimization: Physicochemical Property Tuning

The higher molecular weight and implied increased lipophilicity of the methylthio derivative compared to the 4-chloro analog (165.22 vs. 153.57 g/mol) make it a valuable probe for structure-activity relationship (SAR) studies focused on optimizing drug-like properties . Researchers can use this compound to specifically assess the impact of a larger, more lipophilic C4 substituent on target binding, cellular permeability, and metabolic stability, based on the class-level inference that such changes directly influence pharmacokinetic profiles [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C4 methylthio oxidation handle
Sulfoxide/sulfone derivatization scope
High-purity intermediate for multi-step synthesis
Purity specification context
Impurity profile and downstream yield impact
Physicochemical property SAR studies
MW and lipophilicity shift vs. chloro analog
Permeability, solubility, and metabolic stability trends

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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